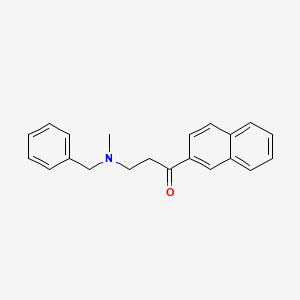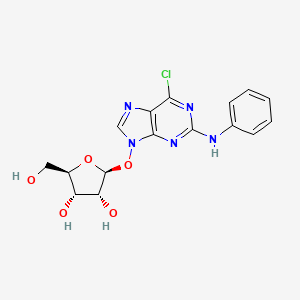![molecular formula C22H38O5 B14801651 methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboprost methyl is a synthetic prostaglandin analogue of prostaglandin F2α. It is primarily used in obstetrics for its oxytocic properties, which help manage postpartum hemorrhage and induce labor. The compound is known for its ability to stimulate uterine contractions, making it a valuable tool in medical emergencies related to childbirth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carboprost methyl involves the methylation of prostaglandin F2α at the C-15 position. This is typically achieved using methyl Grignard reagent or trimethylaluminium. The process begins with the Corey lactone intermediate, which undergoes a series of transformations, including the separation of diastereomers, to yield the final product .
Industrial Production Methods: Industrial production of carboprost methyl follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Key steps include the protection of functional groups, selective methylation, and purification through chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Carboprost methyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methyl group at the C-15 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups yields ketones, while reduction of the carbonyl groups results in secondary alcohols .
Applications De Recherche Scientifique
Carboprost methyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying prostaglandin analogues and their synthetic pathways.
Biology: Researchers use it to investigate the role of prostaglandins in cellular signaling and inflammation.
Medicine: Its primary application is in obstetrics for managing postpartum hemorrhage and inducing labor. It is also used in studies related to uterine contractility and reproductive health.
Industry: Carboprost methyl is utilized in the pharmaceutical industry for the development of drugs that manage labor and delivery complications
Mécanisme D'action
Carboprost methyl exerts its effects by binding to prostaglandin E2 receptors on the uterine smooth muscle. This binding induces myometrial contractions, which help in the expulsion of the placenta and control postpartum bleeding. The compound mimics the action of natural prostaglandins, enhancing uterine contractility and promoting hemostasis at the placentation site .
Comparaison Avec Des Composés Similaires
Dinoprost: Another prostaglandin F2α analogue used for similar obstetric purposes.
Misoprostol: A prostaglandin E1 analogue used for inducing labor and managing postpartum hemorrhage.
Sulprostone: A prostaglandin E2 analogue with applications in obstetrics and gynecology.
Uniqueness: Carboprost methyl is unique due to its specific methylation at the C-15 position, which enhances its stability and prolongs its duration of action compared to natural prostaglandins. This modification makes it more effective in clinical settings, particularly for managing postpartum hemorrhage .
Propriétés
Formule moléculaire |
C22H38O5 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/t17?,18?,19?,20?,22-/m0/s1 |
Clé InChI |
QQCOAAFKJZXJFP-BNXZHGPJSA-N |
SMILES isomérique |
CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
SMILES canonique |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14801570.png)
![N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(Pyridin-4-Yl)quinazolin-2-Amine](/img/structure/B14801578.png)




![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)
![4-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14801634.png)
![3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14801639.png)

![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
